![molecular formula C22H20F2N2O4S B2804109 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C22H20F2N2O4S and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
NFAT Inhibitor-2 is a potent inhibitor of the calcineurin-NFAT signaling pathway . The primary target of this compound is the nuclear factor of activated T cells (NFAT) , a family of transcription factors identified in activated T cells . The NFAT family includes NFAT1, NFAT2, and NFAT4, which play crucial roles in T cell activation .
Mode of Action
The compound interacts with its targets by inhibiting the calcineurin-NFAT signaling pathway . Upon T cell receptor and costimulatory signaling, most NFAT proteins are controlled by calcium influx, which results in an increase of IL-2 and IL-2 receptor . Calcineurin, a serine/threonine protein phosphatase regulated by Ca2+ and calmodulin, dephosphorylates multiple serine residues in NFATs, resulting in their translocation into the nucleus . NFAT Inhibitor-2 blocks this process, thereby inhibiting the activation of NFAT.
Biochemical Pathways
The NFAT family proteins are involved in the function of lineage-specific transcription factors during the differentiation of T helper 1 (Th1), Th2, Th17, regulatory T (Treg), and follicular helper T cells (Tfh) . They regulate Th cell signature gene expressions by direct binding on the promoter region of target genes . By inhibiting NFAT, the compound affects these biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that nfat is the pharmacological target of immunosuppressants cyclosporine and tacrolimus , suggesting that similar pharmacokinetic properties might apply to NFAT Inhibitor-2.
Result of Action
The inhibition of NFAT by NFAT Inhibitor-2 leads to a decrease in the expression of interleukin-2 (IL-2) and the IL-2 receptor . This results in a decrease in T cell activation, affecting the differentiation of various T cell types . For instance, CD4-specific Nfat2-deficient mice showed reduced levels of RORγt, a master transcription regulator of Th17, as well as a reduction in IL-17A, IL-17F, and IL-21 production .
Action Environment
It’s known that the functions of nfat proteins can be influenced by other signaling pathways . For example, NFAT proteins can integrate calcium signaling with other signaling pathways, which can affect their function . Therefore, it’s plausible that environmental factors that affect these signaling pathways could also influence the action of NFAT Inhibitor-2.
Eigenschaften
IUPAC Name |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S/c1-14-3-7-17(12-20(14)24)26-22(27)16-6-10-19(23)21(11-16)31(28,29)25-13-15-4-8-18(30-2)9-5-15/h3-12,25H,13H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILNVCFXMNSVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
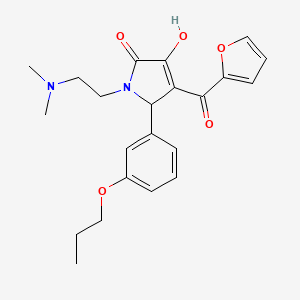
![2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804028.png)
![4-fluoro-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2804029.png)
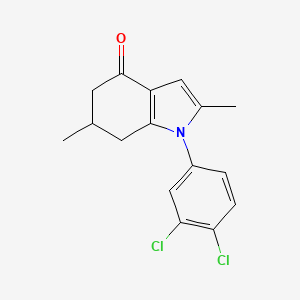
![N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2804033.png)
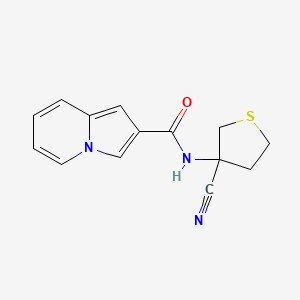
![4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid](/img/structure/B2804036.png)
![5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2804037.png)
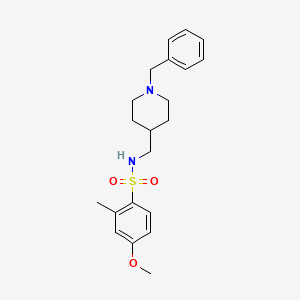
![1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2804040.png)
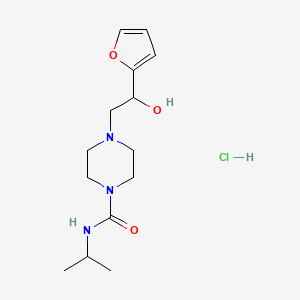
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2804043.png)
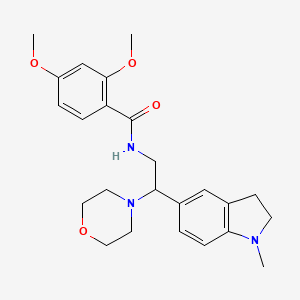
![4-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2804046.png)
